

An In-depth Technical Guide to the Principles of Maleimide-Thiol Conjugation Chemistry

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Compound of Interest

Compound Name: DBCO-NHCO-PEG6-maleimide

Cat. No.: B8103904

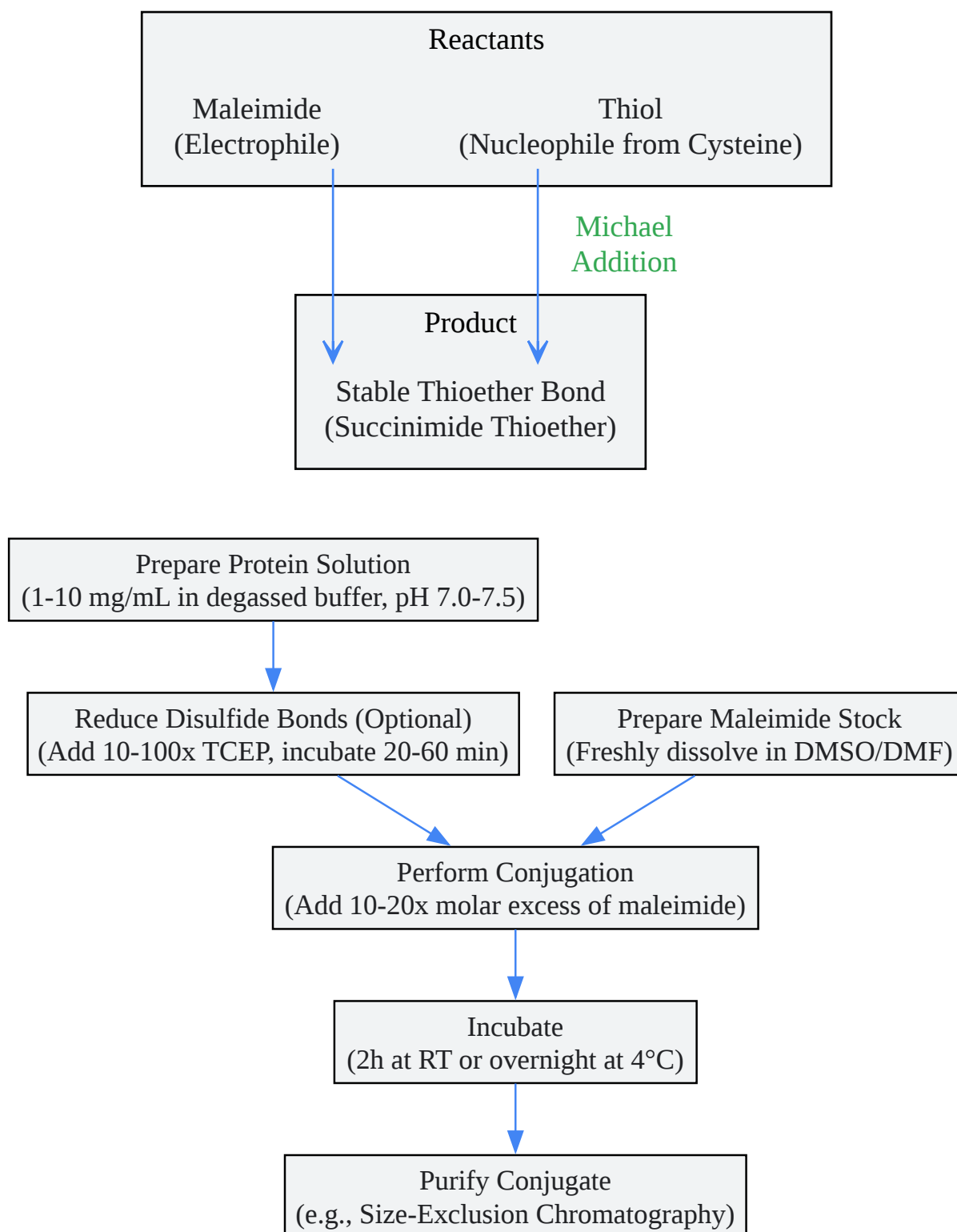
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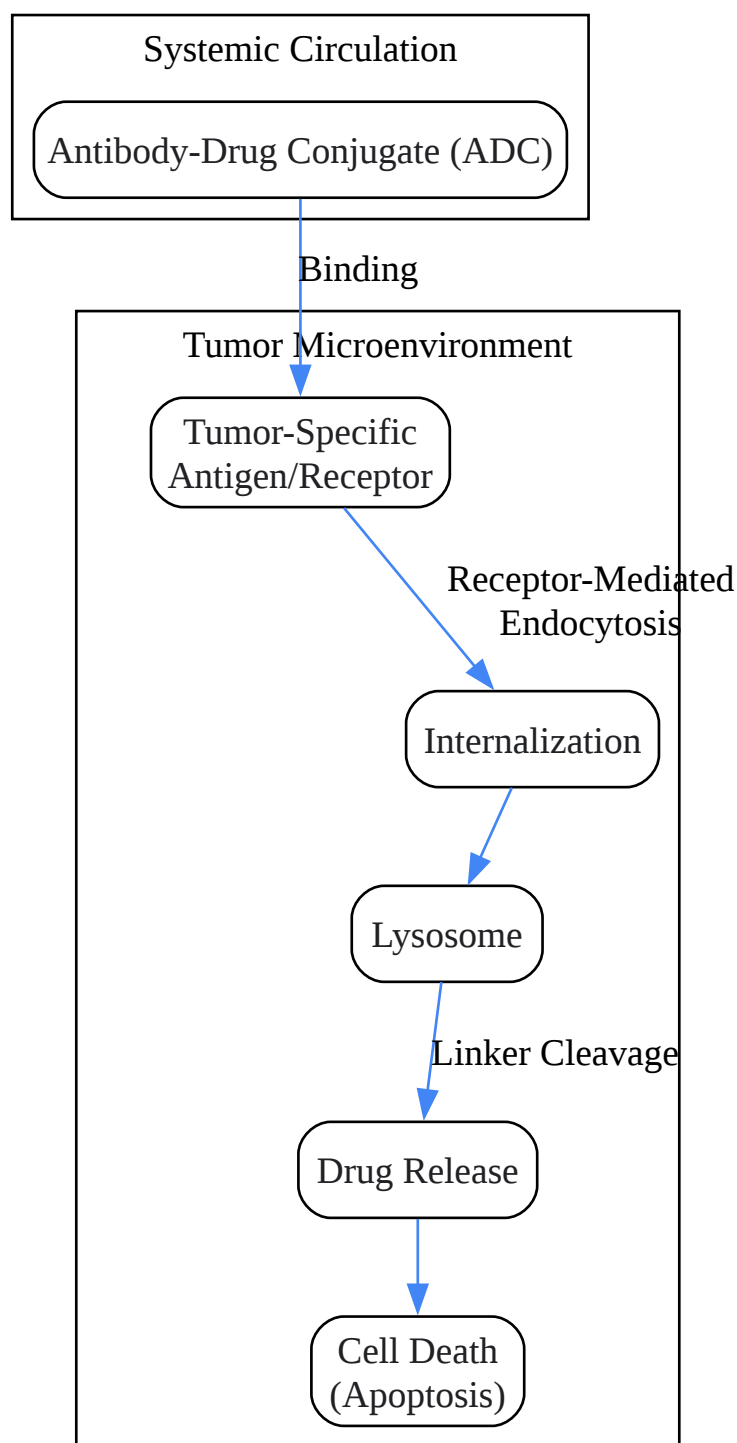
For Researchers, Scientists, and Drug Development Professionals

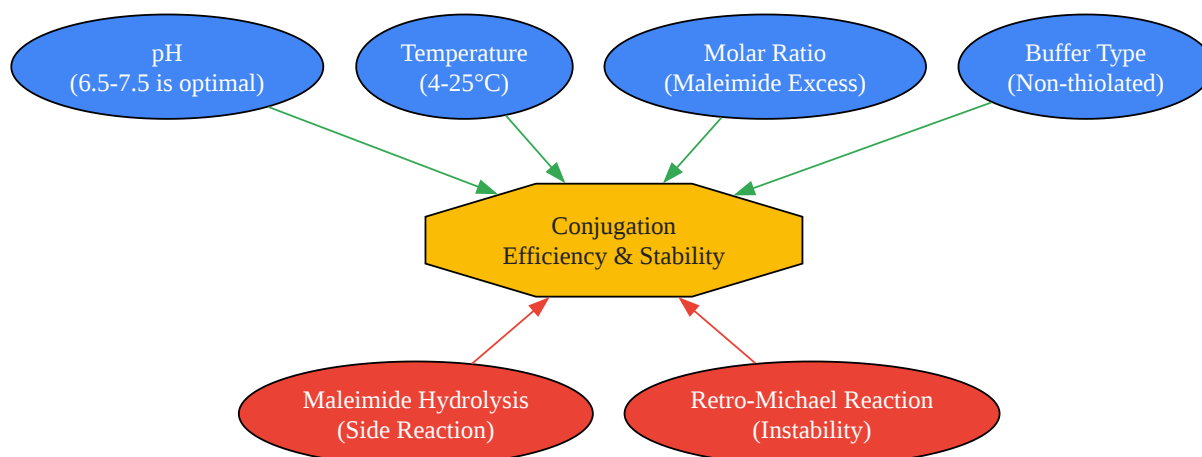
The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics, diagnostics, and research tools. Among the array of bioconjugation techniques, the reaction between a maleimide and a thiol group is prominent due to its high selectivity, efficiency, and mild reaction conditions.^[1] This technical guide provides a comprehensive overview of the core principles of maleimide-thiol chemistry, factors influencing the reaction, detailed experimental protocols, and its significant role in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Michael Addition

The foundational reaction between a maleimide and a thiol is a Michael addition.^[1] In this mechanism, the thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.^[1] This process results in the formation of a stable, covalent thioether bond.^{[1][2]} This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, making it ideal for the specific modification of cysteine residues in proteins and peptides.^{[1][3][4]} At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.^{[1][5]}







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